molecular formula C39H37N5O7 B034902 Pheac-Dmt-Deoxyadenosine CAS No. 110522-82-2

Pheac-Dmt-Deoxyadenosine

Cat. No. B034902
CAS RN: 110522-82-2
M. Wt: 687.7 g/mol
InChI Key: JDJUQANHKJNEFT-VUHKNJSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, 1,N6-Ethano-2‘-deoxyadenosine, a related compound, is synthesized through a series of reactions involving 2‘-deoxyinosine, SOCl2, tert-butyldimethylsilyl chloride, and 2-hydroxyethylamine, leading to various intermediates before yielding the final product (Maruenda et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their biochemical behavior. For example, studies on 1,7-Dideaza-2′-deoxyadenosine indicate the impact of molecular modifications on the compound's ability to form base pairs and its resulting structural configuration (Seela & Wenzel, 1992).

Chemical Reactions and Properties

Compounds like 8-Aza-1,3-dideaza-2′-deoxyadenosine and related derivatives demonstrate diverse chemical reactions and properties, including glycosylation reactions and the formation of various regioisomeric products (Kazimierczuk & Seela, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are vital for their application in biochemical research. For example, the synthesis and stability of oligodeoxynucleotides containing C8-labeled 2'-deoxyadenosine indicate how molecular alterations can affect the physical properties and stability of these compounds (Tierney & Grinstaff, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and behavior under different chemical conditions, are crucial for understanding the utility of these compounds in various biochemical contexts. For instance, the synthesis of phosphorus-nitrogen type flame retardants, including derivatives of 2'-deoxyadenosine, showcases the diverse chemical properties and potential applications of these compounds (Huo et al., 2016).

Scientific Research Applications

Enzymatic Degradation and Oligonucleotide Synthesis

Phenol Hydroxylase (PheA) from Bacillus thermoglucosidasius A7, a two-protein component monooxygenase, plays a pivotal role in the enzymatic degradation of phenol. The system involves an oxygenase (PheA1) and a flavin reductase (PheA2), functioning optimally at 55 °C. The hydroxylase activity, strictly FAD-dependent, is essential for the ortho-hydroxylation of phenol to catechol, marking its significance in biodegradation pathways (Kirchner et al., 2003).

In oligonucleotide synthesis, the deprotection of a 5′-O-DMT-2′-deoxyadenosine moiety under acidic conditions is crucial. However, this process may lead to depurination, a significant challenge in ensuring the quality of synthesized oligonucleotides. Addressing this, strategies have been developed to reduce the formation of 3′-terminal phosphorothiaote (3′-TPT) monoester, enhancing the quality of synthesized oligonucleotides (Ravikumar et al., 2003).

Flame Retardant Synthesis

The synthesis of a novel phosphorus-nitrogen compound (DMT), integrating maleimide, phosphaphenanthrene, and triazine-trione, signifies advancement in flame retardant technologies. The blend of DMT with diglycidyl ether of bisphenol-A (DGEBA) leads to the development of flame-retardant epoxy resins, exhibiting improved flame retardancy. The chemical structure and combustion behavior of DMT make it a compelling subject for research in materials science, especially for enhancing the safety features of materials (Huo et al., 2016).

Antitumor Activity and DNA Interaction

Clofarabine, a novel adenosine analogue, has demonstrated significant implications in cancer treatment, particularly in breast cancer cells. It reactivates DNA methylation-silenced tumor suppressor genes and hinders cell growth, marking its potential for epigenetic therapy in solid tumors, especially in early carcinogenesis stages (Lubecka-Pietruszewska et al., 2014).

Therapeutic Enzyme Development

In antibody-directed enzyme prodrug therapy, the use of nonhuman enzymes has been a limitation due to immunogenicity concerns. To counter this, a mutant human purine nucleoside phosphorylase has been developed. This enzyme can accept (deoxy)adenosine-based prodrugs as substrates, providing a promising therapeutic agent for tumor treatment with minimal immunogenicity (Afshar et al., 2009).

Molecular Imprinting for Biomarker Detection

A novel molecularly imprinted polymer composite membrane (MIM) was synthesized for the selective detection of 2-deoxyadenosine (2-dA) in urine samples, an important tumoral marker. This innovation represents a significant stride in mimicking recognition mechanisms at the molecular level, akin to those in living systems. The MIM's selectivity and absorption capacity towards 2-dA underscore its potential for early disease detection and monitoring (Scorrano et al., 2015).

Safety and Hazards

When handling Pheac-Dmt-Deoxyadenosine, it’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

As Pheac-Dmt-Deoxyadenosine is used for research and development purposes , its future directions would likely involve further studies to understand its properties and potential applications in various fields.

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUQANHKJNEFT-VUHKNJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.